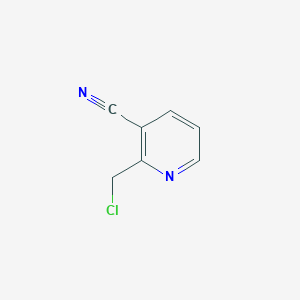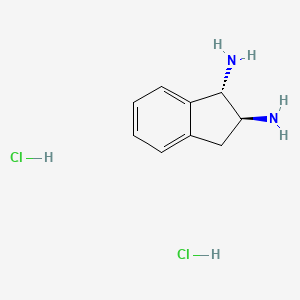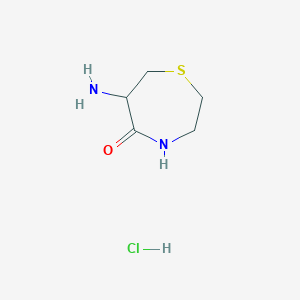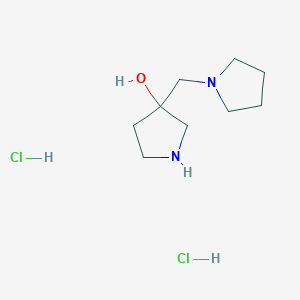
2-(氯甲基)烟腈
描述
2-(Chloromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H5ClN2 . It is used for industrial and scientific research purposes .
Synthesis Analysis
The synthesis of nicotinonitrile derivatives has been reported in several studies . For instance, a nitrilase from Rhodococcus zopfii was designed for efficient hydrolysis of 2-chloronicotinonitrile (2-CN), a promising approach for the efficient synthesis of 2-chloronicotinic acid (2-CA) .Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)nicotinonitrile consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The average mass is 152.58100 and the monoisotopic mass is 137.998474 Da .科学研究应用
微波辅助合成
Mekky 和 Sanad(2022 年)的一项研究展示了微波辅助合成了具有色烯单元的烟腈和/或芳环连接的双(噻唑)。该合成过程有效,并产生了具有强抗菌活性的杂化物,特别是对金黄色葡萄球菌和粪肠球菌菌株。这展示了烟腈在开发新型抗菌剂中的作用 (Mekky 和 Sanad,2022)。
发光材料
Ahipa 等人(2014 年)报道了具有作为蓝光发射材料的潜在应用的烟腈衍生物的合成和表征。该化合物表现出良好的吸收和荧光特性,表明其在发光应用中的潜力 (Ahipa、Kamath、Kumar 和 Adhikari,2014)。
环境敏感荧光团
Hussein、El Guesmi 和 Ahmed(2019 年)开发了一种合成结合芘和/或芴部分的烟腈衍生物的方案。这些衍生物表现出强烈的蓝绿色荧光发射,表明它们在材料科学和需要环境敏感荧光团的其他领域中的潜在应用 (Hussein、El Guesmi 和 Ahmed,2019)。
原始地球合成
Friedmann、Miller 和 Sanchez(1971 年)的研究重点介绍了在原始地球条件下合成烟酸衍生物。这项研究提供了对烟腈化合物的潜在的生物起源和起源的见解 (Friedmann、Miller 和 Sanchez,1971)。
工业催化
Andersson 和 Lundin(1979 年)研究了 3-甲基吡啶在各种氧化钒催化剂上的氨氧化制备烟腈。这项研究对工业催化具有重要意义,特别是在通过氨氧化工艺生产烟腈方面 (Andersson 和 Lundin,1979)。
安全和危害
属性
IUPAC Name |
2-(chloromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-4-7-6(5-9)2-1-3-10-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALRKNHUBBKYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677243 | |
| Record name | 2-(Chloromethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
848774-96-9 | |
| Record name | 2-(Chloromethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarbonitrile, 2-(chloromethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenyl-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1487436.png)


![[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol](/img/structure/B1487441.png)


![N-[2-(Methylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride](/img/structure/B1487446.png)


![(1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1487450.png)
![7-(1-Piperidinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487453.png)


![2-Chloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1487459.png)